molecular formula C8H6BrF B3034776 5-Bromo-2-fluorostyrene CAS No. 221030-92-8

5-Bromo-2-fluorostyrene

Cat. No.: B3034776
CAS No.: 221030-92-8
M. Wt: 201.04 g/mol
InChI Key: PUVIIPMVFZISRW-UHFFFAOYSA-N
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Description

5-Bromo-2-fluorostyrene: is an organic compound with the molecular formula C8H6BrF. It is a derivative of styrene, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluorostyrene typically involves the bromination and fluorination of styrene derivatives. One common method starts with the bromination of 2-fluorostyrene, where bromine is added to the aromatic ring under controlled conditions to yield this compound . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the bromine and fluorine substituents onto the styrene framework .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-fluorostyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-2-fluorostyrene is used as a building block in organic synthesis, enabling the construction of more complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and versatility.

Biology: In biological research, this compound can be used to study the effects of halogenated styrenes on biological systems. Its derivatives may exhibit interesting biological activities, making it a candidate for drug discovery and development.

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Its unique structure allows for the exploration of new therapeutic agents with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials. Its incorporation into polymer matrices can enhance the properties of the resulting materials, such as increased thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluorostyrene involves its interaction with molecular targets through its bromine and fluorine substituents. These halogens can participate in various chemical interactions, such as hydrogen bonding, halogen bonding, and van der Waals forces. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, which can modulate the compound’s behavior in chemical reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of the bromine and fluorine atoms, which influences its chemical reactivity and physical properties.

Properties

IUPAC Name

4-bromo-2-ethenyl-1-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVIIPMVFZISRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401300837
Record name 4-Bromo-2-ethenyl-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221030-92-8
Record name 4-Bromo-2-ethenyl-1-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221030-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-ethenyl-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401300837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of methyl(triphenyl)-phosphonium bromide (15.5 g, 43 mmol) in THF (60 ml) were added at −78° C. BuLi (27 ml, 1.6 M in hexane, 43.2 mmol) and 5-bromo-2-fluoro-benzaldehyde (877 mg, 43 mmol). The reaction mixture was stirred 18 hours at r.t. After work-up and purification by chromatography (hexane/ethyl acetate 9/1 to 4/1) 5.7 g (28.5 mmol, 72%) of the title compound were obtained, 1H-NMR (300 MHz, CDCl3): δ=7.62 (dd, 1H), 7.26-7.36 (m, 1H), 6.93 (t, 1H), 6.79 (dd, 1H), 5.42 (d, 1H).
Name
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
877 mg
Type
reactant
Reaction Step Two
Quantity
15.5 g
Type
catalyst
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
72%

Synthesis routes and methods II

Procedure details

A mixture of methyltriphenylphosphonium bromide (2.14 g, 6 mmol) and potassium t-butoxide (672 mg, 6 mmol) in 50 mL of THF was refluxed for 30 minutes under N2 and then cooled to room temperature. 5-Bromo-2-fluorobenzaldehyde (1.02 g, 5 mmol) was added and the resulting mixture was refluxed for 2 hours (until the TLC showed the disappearance of starting aldehyde). The reaction was concentrated in vacuo and partitioned between water and ethyl acetate. The acetate layer was washed with water and brine. The solution was dried over MgSO4 and concentrated in vacuo. The residue was purified by chromatography (silica gel, 15:1 hexanes-diethyl ether) to provide 900 mg (90%) of 5-bromo-2-fluorostyrene.
Quantity
1.02 g
Type
reactant
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
672 mg
Type
reactant
Reaction Step Three
Quantity
2.14 g
Type
catalyst
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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